

NVP-ADW742 Application Notes

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Compound Focus: Nvp-adw742

CAS No.: 475488-23-4

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NVP-ADW742 is an orally active, selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. It induces antiproliferative and proapoptotic effects in various tumor cells and can enhance the efficacy of conventional chemotherapeutics [1] [2] [3].

Key Pharmacological Profile

The table below summarizes the primary known targets and selectivity of **NVP-ADW742**.

Target	IC ₅₀ (μM)	Selectivity Notes
IGF-1R	0.17	Primary target [1] [2]
Insulin Receptor (InsR)	2.8	~16-fold less potent than for IGF-1R [1]
HER2, PDGFR, VEGFR-2, Bcr-Abl, c-Kit	>5 to >10	Minimal to no inhibitory activity [1] [2]

Quantitative Data for Experiment Design

The table below provides a consolidated summary of dosing information from preclinical studies.

Model Type	Cell Line / Animal Model	Dosing Concentration/Level	Incubation/ Administration Duration	Key Findings
In Vitro	Multiple Myeloma (MM) cell lines (e.g., MM-1S, RPMI-8226) [1] [2]	0.1 - 10 μ M (IC ₅₀ : 0.1-0.5 μ M for serum-induced growth) [1]	48 - 72 hours [1] [2]	Dose-dependent inhibition of cell growth; overcomes drug resistance [1].
In Vitro	Small Cell Lung Cancer (SCLC) H526 cells [4]	0.1 - 0.4 μ M (IC ₅₀ for growth inhibition) [4]	Not Specified	Inhibits IGF-1R signaling and growth.
In Vivo	SCID/NOD mice with MM-1S xenografts [1] [2]	10 mg/kg (intraperitoneal)	Twice daily for 19 days	Significant tumor growth suppression and prolonged survival [1].
In Vivo	SCID/NOD mice with MM-1S xenografts [1]	50 mg/kg (oral gavage)	Twice daily for 19 days	Significant tumor growth suppression and prolonged survival.

Experimental Protocols

In Vitro: Inhibition of IGF-1R Phosphorylation (Capture ELISA)

This protocol measures the direct effect of **NVP-ADW742** on IGF-1R autophosphorylation in cells [2].

- **Cell Line:** NWT-21 cells (or other IGF-1R expressing lines).
- **Compound Preparation:** Prepare a stock solution in DMSO (e.g., 10-100 mM) and dilute in culture medium to desired working concentrations (e.g., 0.1 - 9 μ M). Include a DMSO vehicle control.
- **Procedure:**
 - Seed cells in 96-well tissue culture plates and grow to 70-80% confluency.
 - Starve cells in low-serum medium (e.g., 0.5% FCS) for 24 hours.
 - Pre-treat cells with **NVP-ADW742** or vehicle for 90 minutes.
 - Stimulate with IGF-I (10 ng/mL) for 10 minutes at 37°C.

- Aspirate medium, wash twice with ice-cold PBS, and lyse cells with RIPA buffer.
- **Detection:**
 - Transfer lysates to an ELISA plate pre-coated with an IGF-1R capture antibody.
 - Incubate with an alkaline phosphatase-conjugated anti-phosphotyrosine antibody (e.g., PY20(AP)).
 - Develop with a luminescent substrate (e.g., CDPStar) and measure luminescence.

In Vitro: Cell Viability/Proliferation Assay (MTT)

This protocol assesses the antiproliferative effects of **NVP-ADW742** [2].

- **Cell Lines:** A broad panel of tumor cell lines (e.g., MM, SCLC).
- **Compound Preparation:** As above. Test a concentration range (e.g., 0.1 - 10 μ M).
- **Procedure:**
 - Expose cells to **NVP-ADW742** for 48-72 hours in the presence or absence of serum or other growth factors (e.g., IL-6).
 - Add MTT reagent and incubate for several hours.
 - Solubilize the formed formazan crystals and measure the absorbance.

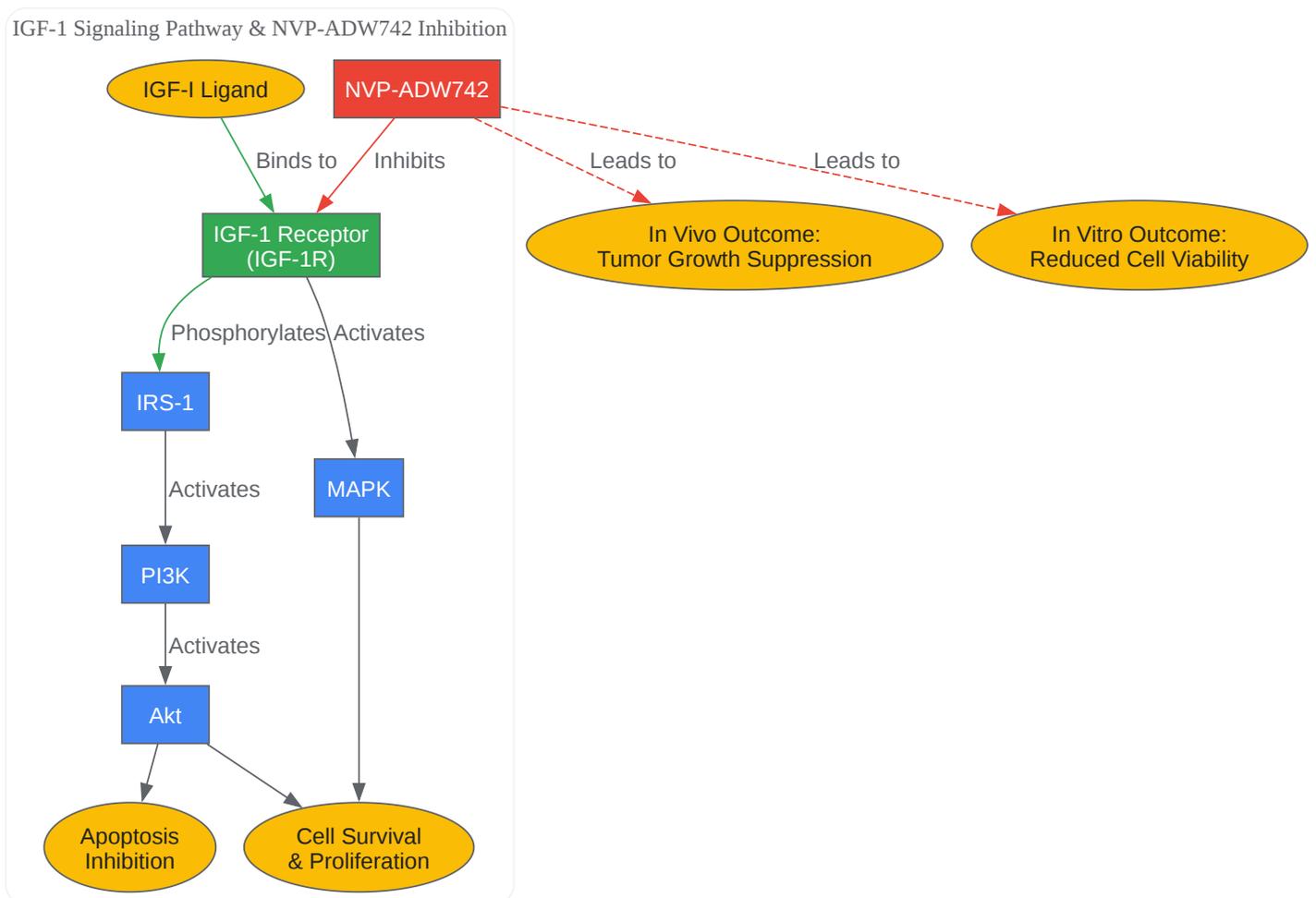
In Vivo: Efficacy Study in a Myeloma Xenograft Model

This protocol outlines the in vivo administration and evaluation of **NVP-ADW742** [1] [2].

- **Animal Model:** 6- to 8-week-old male SCID/NOD mice with diffuse skeletal lesions of luciferase-expressing MM cells (e.g., MM-1S-Luc+).
- **Formulation:** For oral gavage, a formulation in corn oil can be used. For intraperitoneal injection, a suspension in a vehicle like 0.5% Carboxymethylcellulose Sodium (CMC-Na) is suitable [1] [2].
- **Dosing Regimen:**
 - **Dose:** 10 mg/kg (i.p.) or 50 mg/kg (p.o.) [1].
 - **Schedule:** Twice daily (BID).
 - **Duration:** 19 days, or as required by the study design.
- **Endpoint Analysis:** Monitor tumor growth via bioluminescence imaging. Compare tumor volume/weight and overall survival between treated and control groups.

Signaling Pathway & Experimental Workflow

The following diagram illustrates the core signaling pathway targeted by **NVP-ADW742** and the logical flow from its mechanism of action to its biological effects.



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Diagram 1: Mechanism of **NVP-ADW742** action. The inhibitor blocks IGF-1R activation, preventing downstream signaling through PI3K/Akt and MAPK pathways, which leads to reduced cell survival and increased apoptosis.

Key Research Insights

- **Synergistic Combinations:** **NVP-ADW742** shows synergistic effects when combined with other agents. In SCLC, combining it with the Kit inhibitor STI571 (imatinib) was necessary for optimal growth inhibition in cells with active SCF/Kit autocrine loops [4]. In Multiple Myeloma, it sensitizes cells to other anticancer agents like doxorubicin and TRAIL/Apo2L [1] [2].
- **Role in Hematologic Malignancies:** The IGF signaling pathway is a validated target in cancers like Multiple Myeloma and Acute Myeloid Leukemia (AML). **NVP-ADW742** has demonstrated activity in suppressing AML cell proliferation and enhancing chemotherapy sensitivity [5] [3].
- **Formulation Consideration:** For in vivo studies, note that **NVP-ADW742** is suitable for both intraperitoneal injection and oral gavage, providing flexibility in administration routes [1].

Critical Notes for Researchers

- **Handling and Solubility:** **NVP-ADW742** is for research use only. It is typically dissolved in DMSO for in vitro stock solutions. Always use fresh DMSO, as moisture absorption can reduce solubility. For in vivo studies, follow validated suspension formulations (e.g., in CMC-Na or corn oil) [1] [2] [6].
- **Control Experiments:** Always include vehicle controls (e.g., DMSO) and consider testing the effects of IGF-I stimulation to confirm on-target activity in your specific model system.
- **Data Limitations:** The provided dosing schedules are primarily based on specific, peer-reviewed xenograft models. Optimal dosing may need empirical determination for different cell lines or disease models.

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